
S-α-cyano-3-phenoxy benzyl alcohol
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Overview
Description
S-α-cyano-3-phenoxy benzyl alcohol: is an organic compound with the molecular formula C14H11NO2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (S)-enantiomer is of particular interest. This compound is a key intermediate in the synthesis of various pyrethroid insecticides, which are widely used in agriculture and public health for pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-α-cyano-3-phenoxy benzyl alcohol typically involves the resolution of the racemic mixture of α-cyano-3-phenoxy benzyl alcohol. One common method is the esterification of the racemic alcohol with an optically active organic acid, followed by separation of the resulting esters and hydrolysis to obtain the desired enantiomer .
Industrial Production Methods: Industrial production often employs enzymatic resolution techniques. For example, the racemic mixture can be esterified to form the corresponding acetate, which is then selectively hydrolyzed using a lipase enzyme to yield the (S)-enantiomer . This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-α-cyano-3-phenoxy benzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to the corresponding amine or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of 3-phenoxybenzaldehyde or 3-phenoxybenzoic acid.
Reduction: Formation of 3-phenoxybenzylamine or 3-phenoxybenzyl alkane.
Substitution: Formation of 3-phenoxybenzyl halides or esters.
Scientific Research Applications
Insecticide Development
Pyrethroid Insecticides
S-α-cyano-3-phenoxy benzyl alcohol serves as a crucial building block in the synthesis of synthetic pyrethroids, a class of insecticides known for their effectiveness against a wide range of pests. These compounds are structurally related to natural pyrethrins derived from chrysanthemum flowers and are widely used in agriculture and household pest control due to their low toxicity to mammals and high efficacy against insects .
Mechanism of Action
The compound acts by disrupting the normal functioning of sodium channels in insect nerve cells, leading to paralysis and death. Research indicates that this compound enhances the binding of specific neurotoxic agents, thereby increasing its insecticidal potency .
Pharmaceutical Applications
Chiral Synthesis
The compound is also significant in pharmaceutical chemistry for its chiral properties. The (S)-enantiomer of α-cyano-3-phenoxy benzyl alcohol is particularly valuable due to its biological activity. Methods have been developed for the asymmetric synthesis of this enantiomer using enzymatic hydrolysis or other chiral resolution techniques .
Potential Drug Development
Research into the pharmacological properties of this compound suggests potential applications in drug development, particularly in creating new therapeutic agents that leverage its unique structural characteristics .
Biotechnological Applications
Enzymatic Processes
Biotechnological methods involving this compound include lipase-catalyzed reactions for synthesizing esters. These processes are advantageous due to their specificity and mild reaction conditions, which are beneficial for producing compounds with high purity and yield .
Research and Development
Neuroactivity Studies
Recent studies have utilized microelectrode array technology to assess the neuroactivity of compounds related to this compound. This research aids in understanding the neurotoxicological effects of pyrethroid insecticides and contributes to safety assessments regarding their use .
Case Studies
Mechanism of Action
The mechanism of action of S-α-cyano-3-phenoxy benzyl alcohol primarily involves its conversion to active pyrethroid insecticides. These insecticides target the nervous system of insects, leading to paralysis and death. The molecular targets include voltage-gated sodium channels, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
3-phenoxymandelonitrile: Another chiral cyanohydrin used in the synthesis of pyrethroids.
3-phenoxybenzyl alcohol: A related compound without the cyano group, used in similar applications.
Uniqueness: S-α-cyano-3-phenoxy benzyl alcohol is unique due to its specific configuration and the presence of both cyano and phenoxy groups. These features make it particularly effective as an intermediate in the synthesis of highly active pyrethroid insecticides.
Biological Activity
S-α-cyano-3-phenoxy benzyl alcohol is a significant compound in the field of agrochemicals, particularly as an intermediate in the synthesis of pyrethroid insecticides. This article provides a comprehensive overview of its biological activity, focusing on its efficacy, mechanisms of action, and implications for pest control.
Chemical Structure and Properties
This compound features a cyano group attached to the α-position of a 3-phenoxybenzyl alcohol moiety. This configuration contributes to its biological activity, particularly its insecticidal properties. The compound exists as two enantiomers, (S) and (R), with the (S)-isomer exhibiting superior insecticidal activity compared to its counterpart .
Property | Value |
---|---|
Molecular Formula | C16H15N O |
Molecular Weight | 253.30 g/mol |
Melting Point | 45–48 °C |
Specific Rotation | -16.5° ± 1.5° (in benzene) |
Insecticidal Efficacy
This compound is primarily recognized for its role in enhancing the potency of various pyrethroid insecticides. It is incorporated into commercial formulations such as cypermethrin, deltamethrin, and fenvalerate, which are widely used for agricultural and household pest control .
The insecticidal action of this compound involves modulation of sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to paralysis and eventual death of the pest. The presence of the cyano group enhances this effect by increasing lipophilicity, allowing better penetration through the insect cuticle .
Comparative Activity
Research indicates that the (S)-isomer exhibits significantly higher insecticidal activity than the (R)-isomer. For example, in comparative studies against common pests like Musca domestica (housefly), the (S)-isomer demonstrated more than double the potency compared to its (R)-counterpart .
Table 2: Comparative Insecticidal Activity of Isomers
Isomer | Activity (LD50 µg/insect) | Relative Potency |
---|---|---|
(S)-Isomer | 0.5 | 2x |
(R)-Isomer | 1.0 | Reference |
Study 1: Efficacy Against Musca domestica
In a controlled laboratory setting, this compound was tested against M. domestica. The study revealed that formulations containing this compound resulted in a significant reduction in survival rates compared to untreated controls. The observed mortality rate reached up to 90% within 24 hours at optimal concentrations .
Study 2: Environmental Impact Assessment
A comprehensive assessment evaluated the environmental persistence and toxicity of this compound in aquatic ecosystems. Results indicated that while it is effective against target pests, it poses risks to non-target organisms at higher concentrations, necessitating careful management in agricultural applications .
Properties
CAS No. |
122395-47-5 |
---|---|
Molecular Formula |
C15H26N2O5S |
Molecular Weight |
0 |
Origin of Product |
United States |
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